molecular formula C25H21N5O2 B14098494 N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14098494
M. Wt: 423.5 g/mol
InChI Key: IONNVLUYVINQRC-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative with a pyrazolo[1,5-d][1,2,4]triazinone core. Key structural features include:

  • Molecular formula: C₂₅H₂₆N₆O₃S .
  • Molar mass: 490.58 g/mol .
  • Functional groups: A sulfanyl (-S-) linkage, a pyridazinyloxy moiety, and a 2,6-dimethylphenyl substituent .
  • Core heterocycle: The pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring system distinguishes it from simpler triazole-based analogs .

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C25H21N5O2/c1-16-7-5-8-17(2)24(16)27-23(31)14-29-25(32)22-13-21(28-30(22)15-26-29)20-12-6-10-18-9-3-4-11-19(18)20/h3-13,15H,14H2,1-2H3,(H,27,31)

InChI Key

IONNVLUYVINQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Attachment of the naphthalen-1-yl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to introduce the naphthalen-1-yl moiety.

    Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with the 2,6-dimethylphenyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, alcohols) are used under appropriate conditions (solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives synthesized via 1,3-dipolar cycloaddition (click chemistry). These analogs share a triazole or triazinone core but differ in substituents and functional groups, impacting their physicochemical and spectroscopic properties.

Structural and Functional Differences

a) Core Heterocycle
  • Target Compound: Pyrazolo[1,5-d][1,2,4]triazinone ring (fused bicyclic system) .
  • Analogs (6a-m, 7a-m): 1,2,3-Triazole ring (monocyclic system) .
b) Substituents
  • Target Compound :
    • 2,6-Dimethylphenyl group (electron-donating substituents).
    • Sulfanyl (-S-) linkage and pyridazinyloxy moiety .
  • Analogs :
    • Varied phenyl substituents (e.g., nitro, chloro, or unmodified phenyl groups) .
    • Naphthalenyloxy methyl groups attached to the triazole .
    • Example: 6m (N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) contains a chloro substituent and naphthalen-1-yloxy group .
c) Functional Groups
  • Target Compound : Contains a sulfanyl group, which may participate in hydrophobic interactions or act as a hydrogen bond acceptor.
  • Analogs: Feature ether (-O-) or nitro (-NO₂) groups (e.g., 6b, 6c), which influence electronic properties and reactivity .
b) Spectroscopic Data
Compound Key IR Peaks (cm⁻¹) Notable NMR Signals (δ ppm) HRMS [M+H]+
Target (C₂₅H₂₆N₆O₃S) Not reported in evidence Not reported in evidence Not reported
6m (C₂₁H₁₈ClN₄O₂) 3291 (–NH), 1678 (C=O), 785 (–C–Cl) 393.1112 (calc. 393.1118)
6b (C₂₁H₁₈N₅O₄) 1682 (C=O), 1504 (–NO₂) 8.36 (triazole H), 10.79 (–NH) 404.1348 (calc. 404.1359)
6a (C₂₁H₁₈N₄O₂) 1671 (C=O), 1303 (–C–N)

Physicochemical Properties

Compound Molar Mass (g/mol) Solubility (Predicted) LogP (Estimated)
Target (C₂₅H₂₆N₆O₃S) 490.58 Low (bulky structure) ~3.5
6m 393.11 Moderate ~2.8
6b 404.13 Low (nitro group) ~2.1
  • The target’s higher molar mass and sulfanyl group may reduce aqueous solubility compared to smaller analogs like 6a or 6m .

Biological Activity

N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene moiety and a pyrazolo-triazine framework. Its molecular formula is C21H20N4OC_{21}H_{20}N_4O with a molecular weight of 356.41 g/mol. The presence of the dimethylphenyl group may enhance its lipophilicity and biological interactions.

Research has indicated that the compound exhibits multiple mechanisms of action, particularly in the context of cancer cell lines. The activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways:

  • Caspase Activation : Similar compounds have been shown to activate caspases, leading to programmed cell death. This is crucial in cancer therapy where the induction of apoptosis in malignant cells is desired.
  • Cell Cycle Arrest : Studies indicate that compounds with similar structures can lead to cell cycle arrest at various phases (G1, S, and G2-M), which is essential for halting the proliferation of cancer cells.

Anticancer Activity

A series of in vitro studies have demonstrated the anticancer potential of related compounds. For instance, naphthylchalcones have shown significant cytotoxic effects against human leukemia cells (U-937), with data summarized in Table 1:

Treatment Duration (h)% Sub-G1 Cells% G1 Cells% S Cells% G2-M Cells
Control0.7 ± 0.152.4 ± 1.728.5 ± 0.217.2 ± 1.5
6-a14.3 ± 2.1*18.3 ± 0.2*35.8 ± 0.4*30.2 ± 0.1*
Control2.4 ± 0.352.9 ± 3.024.4 ± 0.319.1 ± 3.0
6-a18.8 ± 0.4*12.2 ± 1.5*33.9 ± 0.7*34.1 ± 1.5*

(*Statistically significant differences compared to control)

Inhibition of Tubulin Assembly

The compound's structural analogs have been reported to inhibit tubulin assembly, which is a critical mechanism for disrupting mitotic spindle formation during cell division, thereby preventing tumor growth.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study on Naphthylchalcones : A study demonstrated that naphthylchalcone derivatives induced apoptosis in U-937 cells through caspase activation and mitochondrial pathway engagement.
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and prolonged survival rates compared to controls.

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